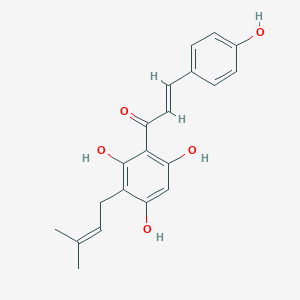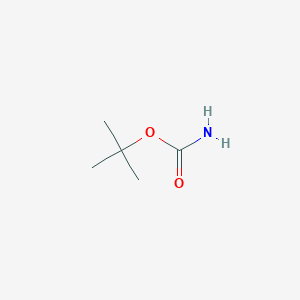
tert-ブチルカルバメート
概要
説明
tert-Butyl carbamate: is a chemical compound with the molecular formula C₅H₁₁NO₂. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. The compound is also known for its role in the synthesis of N-tert-butoxycarbonyl (Boc)-protected anilines and other derivatives.
科学的研究の応用
Chemistry: tert-Butyl carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal .
Biology: In biological research, tert-butyl carbamate is used to protect amino groups in various biomolecules, facilitating the study of their structure and function .
Medicine: tert-Butyl carbamate derivatives are investigated for their potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, tert-butyl carbamate is used in the production of polymers, coatings, and other materials .
作用機序
Target of Action
Tert-Butyl carbamate, also known as Boc-amide , is primarily used in the protection of amines, particularly in peptide synthesis . The compound’s primary targets are amino functions, where it serves as a protecting group . This protection is crucial in the synthesis of multifunctional targets, as amino functions often occur in this context .
Mode of Action
Tert-Butyl carbamate interacts with its targets through a process known as Boc-protection . In this process, an amino function is converted to a tert-butyl carbamate (Boc-derivative), which is stable towards most nucleophiles and bases . This stability allows for orthogonal protection strategies using base-labile protection groups . The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations .
Biochemical Pathways
The biochemical pathways affected by tert-Butyl carbamate primarily involve the synthesis of peptides and other compounds containing amino functions . The Boc-protection process facilitates the synthesis of these compounds by preventing unwanted reactions at the protected sites . The cleavage of the Boc group then allows for further reactions at these sites .
Result of Action
The primary molecular effect of tert-Butyl carbamate’s action is the protection of amino functions, facilitating the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of tert-Butyl carbamate is influenced by various environmental factors. For instance, the Boc-protection process is typically conducted under either aqueous or anhydrous conditions . The cleavage of the Boc group requires anhydrous acidic conditions . Therefore, the efficacy and stability of tert-Butyl carbamate as a protecting group can be influenced by factors such as pH and the presence of water.
生化学分析
Biochemical Properties
tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It interacts with various enzymes and proteins during this process . The nature of these interactions is primarily through the formation of Boc-protected amines and amino acids .
Molecular Mechanism
The molecular mechanism of tert-Butyl carbamate involves the formation of Boc-protected amines and amino acids . This occurs through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The Boc group is stable towards most nucleophiles and bases .
Dosage Effects in Animal Models
Carbamate pesticides have been shown to have toxic effects in animals, with the severity of these effects often dependent on the dosage .
Metabolic Pathways
Carbamate pesticides have been shown to alter expression of genes involved in immune response .
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of tert-butyl carbamate .
Industrial Production Methods: In industrial settings, tert-butyl carbamate is often produced using a similar method but on a larger scale. The process typically involves the use of hydrazine hydrate and isopropyl alcohol, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product .
化学反応の分析
Types of Reactions: tert-Butyl carbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: It can be reduced using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, nickel or rhodium catalysts.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of tert-butyl carbamate.
Reduction: Reduced derivatives, such as tert-butylamine.
Substitution: Substituted carbamates and other derivatives.
類似化合物との比較
Carboxybenzyl (CBz) carbamate: Used as a protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, removed by amine bases.
Uniqueness: tert-Butyl carbamate is unique due to its stability under a wide range of conditions and its ease of removal using strong acids. This makes it particularly useful in multi-step organic syntheses where different protecting groups need to be selectively removed .
特性
IUPAC Name |
tert-butyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKDJXLFVYVEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195265 | |
| Record name | tert-Butyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4248-19-5 | |
| Record name | 1,1-Dimethylethyl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4248-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4248-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyl carbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVU23ZNR59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-butyl carbamate?
A1: The molecular formula of tert-butyl carbamate is C5H11NO2, and its molecular weight is 117.15 g/mol. [] (https://www.semanticscholar.org/paper/3d4cce7a33c18c41cbf8855c4f0fb64d3876e4e0)
Q2: Are there any characteristic spectroscopic data for tert-butyl carbamate?
A2: Yes, the C–N bond length in tert-butyl carbamate has been determined to be 1.3374 (9) Å by cryogenic X-ray crystallography. [] (https://www.semanticscholar.org/paper/3d4cce7a33c18c41cbf8855c4f0fb64d3876e4e0)
Q3: Is tert-butyl carbamate stable under acidic conditions?
A3: No, tert-butyl carbamate is acid-labile. It can be deprotected under acidic conditions to yield the free amine. Aqueous phosphoric acid has been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates. [] (https://www.semanticscholar.org/paper/81c78273430027ee879af4a0291f9eff7ced653f)
Q4: What about its stability under basic conditions?
A4: tert-Butyl carbamate is generally stable under basic conditions, which allows for its use in reactions involving strong bases. [] (https://www.semanticscholar.org/paper/5912cf540e174a64a0140d7265e21d3366d667e4)
Q5: Can tert-butyl carbamate be used directly in amide bond formation reactions?
A5: Yes, a novel rhodium-catalyzed coupling method has been developed for the direct amidation of N-Boc-protected amines using arylboroxines and tert-butyl carbamates. This method bypasses the traditional two-step deprotection-condensation sequence. [] (https://www.semanticscholar.org/paper/3ebca8d1d6374d2a03654c4a235f8b17f960c544)
Q6: How does sodium tert-butoxide influence palladium-catalyzed reactions with tert-butyl carbamate?
A6: Sodium tert-butoxide has been identified as a crucial component in the palladium-catalyzed synthesis of N-Boc-protected anilines from aryl bromides and tert-butyl carbamate. [] (https://www.semanticscholar.org/paper/5912cf540e174a64a0140d7265e21d3366d667e4)
Q7: What is the role of tert-butyl carbamate in Curtius rearrangement reactions?
A7: tert-Butyl carbamate can be used as an additive in modified Curtius reactions with diphenyl phosphorazidate (DPPA) to improve the yield of the desired carbamate product. [] (https://www.semanticscholar.org/paper/7f89c486449bcd90113a97f4dc51897a6e321e0d)
Q8: Can tert-butyl carbamate be used for aziridination reactions?
A8: Yes, a practical and environmentally friendly method has been developed for the aziridination of α,β-unsaturated carbonyl compounds using tert-butyl carbamate and sodium hypochlorite pentahydrate (NaOCl·5H2O). This transition-metal-free method generates tert-butyl N-chloro-N-sodio-carbamate in situ, which acts as the aziridinating agent. [] (https://www.semanticscholar.org/paper/7660eeb0648c69ff69df41da8319b07b385e718c)
Q9: What are some synthetic applications of tert-butyl carbamate?
A9: tert-Butyl carbamate is a versatile reagent used in numerous synthetic transformations. Applications include:
- Protection of amines: As a common amine protecting group, it allows selective reactions at other functional groups in the molecule. [, , , , , , ]
- Synthesis of heterocycles: It serves as a precursor for the synthesis of various heterocycles, such as benzofurans, indoles, and triazoles. [, , , , ]
- Preparation of amino acids: It can be used in the synthesis of both natural and unnatural amino acids. [, , ]
- Construction of peptides and peptidomimetics: Its use in solid-phase peptide synthesis and the creation of peptidomimetics with potential biological activity is significant. [, ]
Q10: Have there been computational studies on the elimination kinetics of tert-butyl carbamate derivatives?
A10: Yes, theoretical studies using Moller–Plesset MP2/6-31G and DFT B3LYP/6-31G(d), B3LYP/6-31G(d,p) levels of theory have been conducted on the gas-phase elimination kinetics of tert-butyl carbamate and its derivatives. [] (https://www.semanticscholar.org/paper/21afbc5ce532afedbd6906f5e32294fc39a543d9)
Q11: Can you elaborate on the stability of compounds incorporating tert-butyl carbamate?
A11: The stability of molecules containing tert-butyl carbamate can vary greatly depending on the specific molecular structure and environmental conditions. Factors influencing stability include:
Q12: What analytical techniques are used to characterize and quantify tert-butyl carbamate and its derivatives?
A12: Several analytical techniques are employed to characterize and quantify tert-butyl carbamate and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the compound and can be used to assess purity. [, , , ]
- Mass Spectrometry (MS): Used to determine the molecular weight and identify fragments, which helps in structural elucidation. [, , ]
- X-ray Photoelectron Spectroscopy (XPS): Provides information on elemental composition and chemical states within a material, useful for studying surface-bound species. [] (https://www.semanticscholar.org/paper/a097e5448739c6249309ffb8a046d380c484f43f)
- Infrared Reflection-Absorption Spectroscopy (IRAS): Used to study the vibrational modes of molecules adsorbed on surfaces, providing insights into their orientation and bonding. [] (https://www.semanticscholar.org/paper/a097e5448739c6249309ffb8a046d380c484f43f)
- High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to purify and analyze mixtures containing tert-butyl carbamate derivatives. Different modes like chiral HPLC can be employed for enantiomeric separations. [, , , ]
Q13: Are there examples of tert-butyl carbamate being used in interdisciplinary research areas?
A13: Yes, the use of tert-butyl carbamate extends to interdisciplinary fields such as:
- Materials science: It is used in the development of new polymers and biomaterials, including those with pH-responsive properties. [, , ]
- Bioimaging: Fluorescent probes based on heteroacenes coupled to tert-butyl carbamate-protected dendrimers have shown potential for bioimaging applications. [] (https://www.semanticscholar.org/paper/40fe261cafa448d9f0e146fe8e1bcb739f75b295)
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


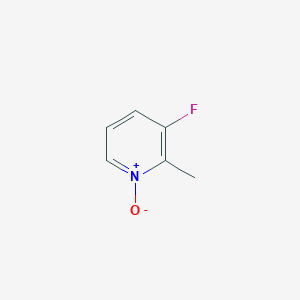
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)
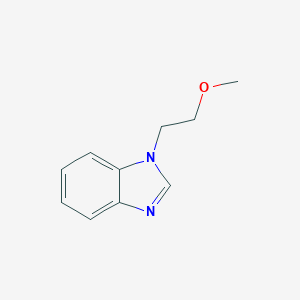
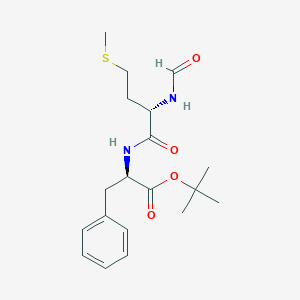
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
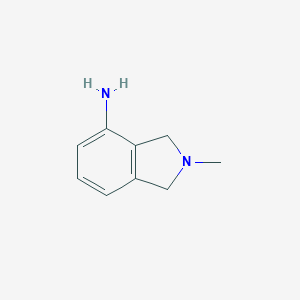
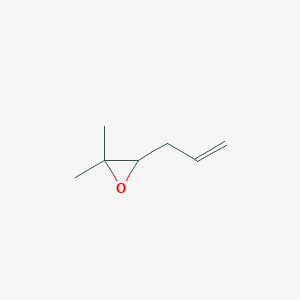
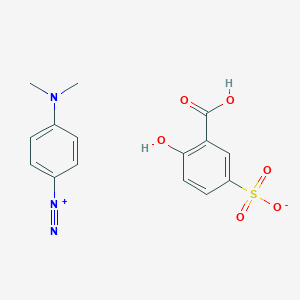

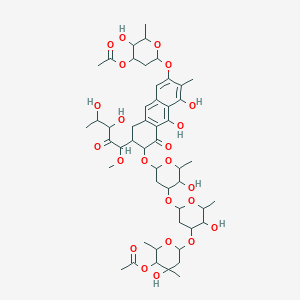
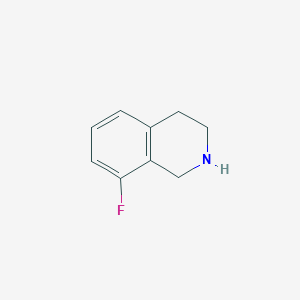
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)
